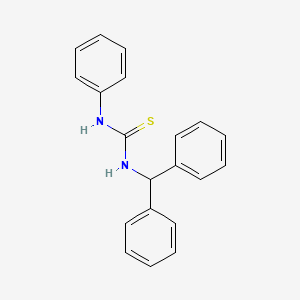![molecular formula C13H17NO3 B5775859 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime, also known as A-366, is a chemical compound that has been extensively studied for its potential applications in scientific research. A-366 is a synthetic compound that belongs to the class of oxime derivatives and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime acts as a competitive inhibitor of LSD1 by binding to the active site of the enzyme. This binding prevents LSD1 from removing the methyl group from lysine residues on histone proteins, which leads to an increase in histone methylation. This increase in histone methylation results in the activation of genes that are normally silenced, leading to changes in cell behavior and potentially therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on LSD1, 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime has been found to have other biochemical and physiological effects. 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime has been shown to induce cell differentiation in acute myeloid leukemia cells, indicating its potential as a therapeutic agent. 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime is its specificity for LSD1, which makes it a valuable tool for studying the role of LSD1 in gene regulation and cancer biology. However, one of the limitations of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for scientific research on 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime. One area of research could be to explore the use of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime as a therapeutic agent in cancer treatment. Another area of research could be to investigate the potential role of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime in the regulation of other epigenetic enzymes and pathways. Finally, there is potential for the development of new derivatives of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime that could have improved solubility and potency for use in scientific research.
Synthesis Methods
The synthesis of 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime is a multi-step process that involves the reaction of 4-allyloxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to produce 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime. The final product is purified using column chromatography to obtain a high degree of purity.
Scientific Research Applications
1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of epigenetics, where 1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime has been found to be a potent inhibitor of lysine-specific demethylase 1A (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition has been found to have potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
(NE)-N-[1-(3-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-8-17-12-7-6-10(9-13(12)16-3)11(5-2)14-15/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVIOAEJXHUGJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC(=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC(=C(C=C1)OCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Allyloxy)-3-methoxyphenyl]-1-propanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

